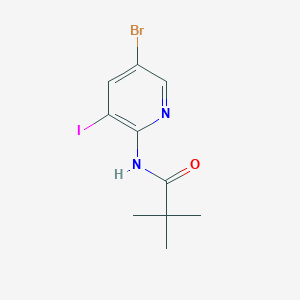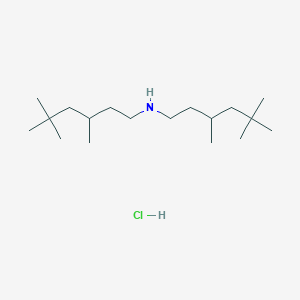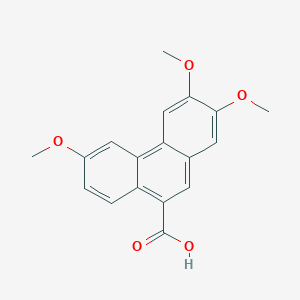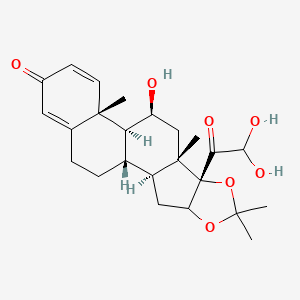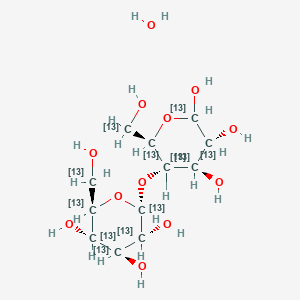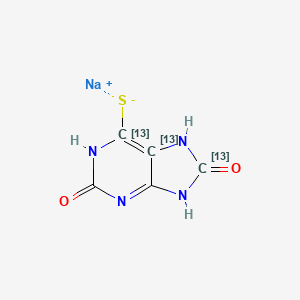
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate, also known as uric acid sodium salt, is a compound with the molecular formula C5H5N4NaO3S. It is a sodium salt derivative of uric acid, which is a naturally occurring purine derivative found in the body. Uric acid sodium salt is known for its role in the metabolism of purines and its involvement in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate typically involves the reaction of uric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where uric acid is dissolved in water and sodium hydroxide is added to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of uric acid sodium salt.
Industrial Production Methods
In industrial settings, the production of uric acid sodium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient mixing to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The sodium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reactions involving cation exchange can be carried out using various salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving purine derivatives.
Biology: The compound is studied for its role in purine metabolism and its effects on biological systems.
Medicine: Research on uric acid sodium salt includes its potential therapeutic applications and its involvement in diseases such as gout.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate involves its interaction with various molecular targets and pathways. The compound acts as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. It also plays a role in the regulation of purine metabolism and can influence cellular processes through its effects on enzyme activity and gene expression.
Comparison with Similar Compounds
Similar Compounds
Uric Acid: The parent compound of uric acid sodium salt, involved in purine metabolism.
Allopurinol: A structural analog used as a medication to reduce uric acid levels.
Xanthine: Another purine derivative with similar chemical properties.
Uniqueness
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate is unique due to its specific sodium salt form, which imparts distinct solubility and reactivity characteristics compared to its parent compound, uric acid. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H3N4NaO2S |
|---|---|
Molecular Weight |
209.14 g/mol |
IUPAC Name |
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate |
InChI |
InChI=1S/C5H4N4O2S.Na/c10-4-6-1-2(7-4)8-5(11)9-3(1)12;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1/i1+1,3+1,4+1; |
InChI Key |
FBZDNRGBUFLQEP-XRNBZBNOSA-M |
Isomeric SMILES |
C12=NC(=O)N[13C](=[13C]1N[13C](=O)N2)[S-].[Na+] |
Canonical SMILES |
C12=C(NC(=O)N=C1NC(=O)N2)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


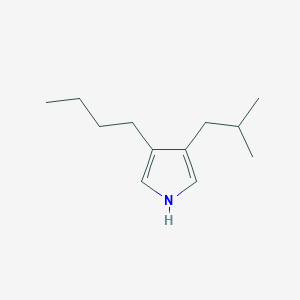
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
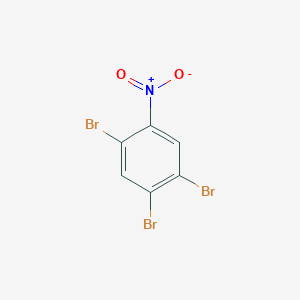
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)
![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)

![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
